molecular formula C12H10N4O B8402399 2-(7-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-phenol

2-(7-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-phenol

Cat. No. B8402399
M. Wt: 226.23 g/mol
InChI Key: ZNFIYSZYTAYNPK-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

To a solution of 2-(2-methoxy-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-ylamine (2.3 g, 9.6 mmol) (Example 102, step c) in DCM (60 ml) was added a solution of BBr3 (1 M in DCM, 28.7 ml, 28.7 mmol). The mixture was allowed to warm up to 25° C. and stirring was continued for 2 h. Volatiles were removed under reduced pressure and the crude residue was extracted with DCM and washed with aq. NaHCO3 solution. The organic layer was washed with brine, dried over Na2SO4 and concentrated to get the crude product which was washed with 10% DCM in hexane to afford the title compound as off-white solid (1.3 g, 60%). LC-MS: m/z=227.4 [M+H]+.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
28.7 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[N:18]=[C:12]2[CH:13]=[C:14]([NH2:17])[CH:15]=[CH:16][N:11]2[N:10]=1.B(Br)(Br)Br>C(Cl)Cl>[NH2:17][C:14]1[CH:15]=[CH:16][N:11]2[N:10]=[C:9]([C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=3[OH:2])[N:18]=[C:12]2[CH:13]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=NN2C(C=C(C=C2)N)=N1
Name
Quantity
28.7 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the crude residue was extracted with DCM
WASH
Type
WASH
Details
washed with aq. NaHCO3 solution
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get the crude product which
WASH
Type
WASH
Details
was washed with 10% DCM in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=2N(C=C1)N=C(N2)C2=C(C=CC=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.